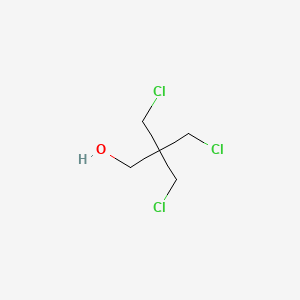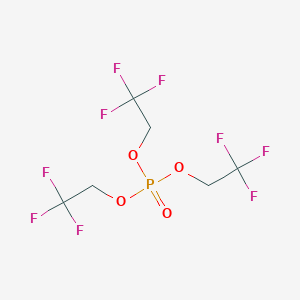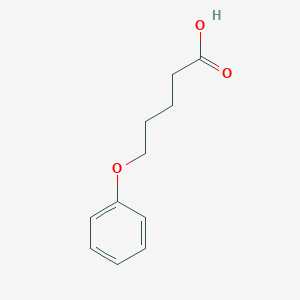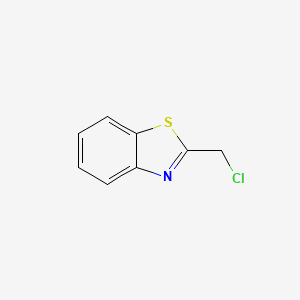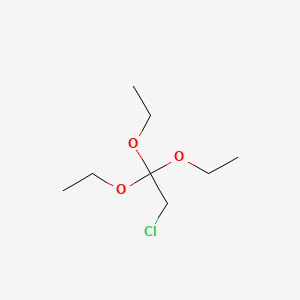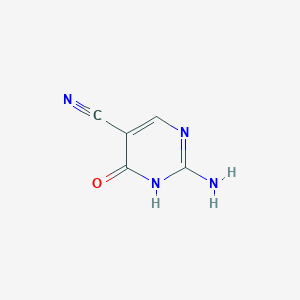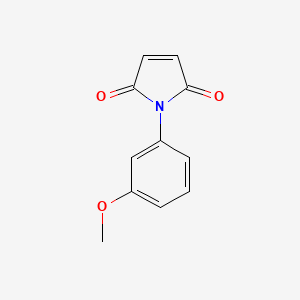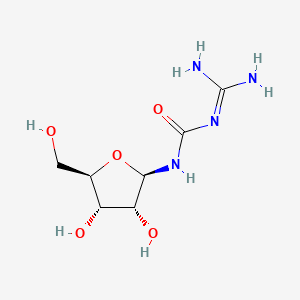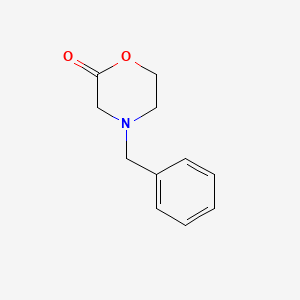
4-Benzylmorpholin-2-one
Vue d'ensemble
Description
4-Benzylmorpholin-2-one, also known as BAM, is a heterocyclic organic compound with the chemical formula C11H13NO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of morpholines, including 4-Benzylmorpholin-2-one, has been a subject of significant research. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-Benzylmorpholin-2-one consists of a morpholine ring attached to a benzyl group . The molecular weight of the compound is 191.23 g/mol . The InChI code for the compound is 1S/C11H13NO2/c13-11-9-12 (6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .Physical And Chemical Properties Analysis
4-Benzylmorpholin-2-one is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 191.23 g/mol . The InChI code for the compound is 1S/C11H13NO2/c13-11-9-12 (6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .Applications De Recherche Scientifique
Medicinal Chemistry Applications
4-Benzylmorpholin-2-one derivatives are explored in medicinal chemistry for their potential as therapeutic agents. Research has demonstrated their efficacy as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. For example, palladacycle complexes of 1,4-benzodiazepin-2-ones, which share a structural similarity to 4-Benzylmorpholin-2-one, have shown promising results as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).
Chemical Synthesis and Properties
The synthesis and investigation of 4-Benzylmorpholin-2-one derivatives reveal their diverse physicochemical properties and potential industrial applications. Studies on 4-benzyl-4-methylmorpholinium salts, for instance, have explored their applications as morpholinium ionic liquids with various anions. These ionic liquids have been characterized for their physicochemical properties, moderate to low toxicity, and potential as biomass solvents (Pernak et al., 2011).
Antitumor Properties
The exploration of benzomorpholine derivatives, such as 4-Benzylmorpholin-2-one, extends to the development of novel antitumor agents. Certain derivatives have been identified for their selective and potent antitumor properties, with studies focusing on their mechanism of action, biotransformation by cytochrome P450 enzymes, and potential as amino acid prodrugs to improve solubility and bioavailability for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
Research into 4-Benzylmorpholin-2-one derivatives also includes their application as corrosion inhibitors. The effectiveness of these compounds in protecting metals in corrosive environments, such as acidic solutions, highlights their potential industrial significance. The study of their inhibition mechanisms, adsorption behaviors, and the impact on metal surfaces contributes to a better understanding of how these compounds can be utilized to prevent corrosion (Singh & Quraishi, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-benzylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURGBUPRUOUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280848 | |
| Record name | 4-benzylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholin-2-one | |
CAS RN |
5453-99-6 | |
| Record name | 5453-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


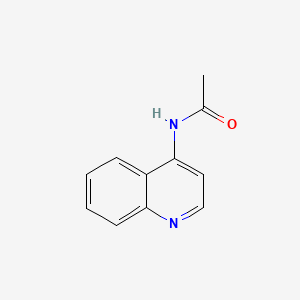
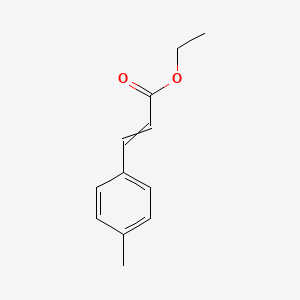
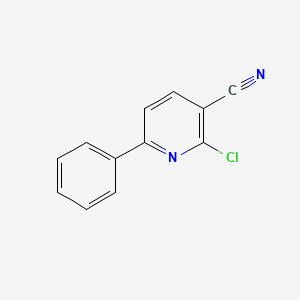
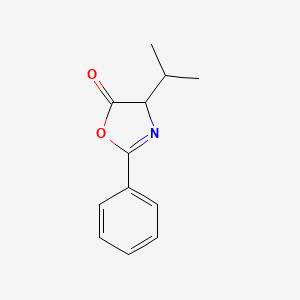
![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)
